
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Overview
Description
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS: 13380-85-3) is a cyclohexanecarboxylate ester derivative featuring a hydroxymethyl (-CH2OH) substituent at the 4-position of the cyclohexane ring. Its molecular formula is C9H16O3, with a molecular weight of 172.22 g/mol and a density of 1.058 g/cm³ . Key physicochemical properties include a flash point of 99.8°C and storage stability at room temperature under dry, sealed conditions. The compound is classified as safe for handling, making it suitable for pharmaceutical and chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate can be synthesized through the esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate. This process yields the desired ester along with other by-products, which are then separated and purified .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: 4-(Carboxymethyl)cyclohexanecarboxylic acid.
Reduction: 4-(Hydroxymethyl)cyclohexanol.
Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Applications Overview
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Polymer Chemistry
- Methyl 4-(hydroxymethyl)cyclohexanecarboxylate serves as a monomer or modifier in polymer synthesis. It can enhance the properties of polymers, making them more suitable for specific applications such as coatings and adhesives.
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Pharmaceuticals
- This compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in drug formulation, particularly in the development of targeted therapies.
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Material Science
- The compound is utilized in creating advanced materials with improved mechanical properties and thermal stability. Its application in composite materials is noteworthy.
Polymer Chemistry
This compound can be used to synthesize polyamide and other polymers through various polymerization techniques. The incorporation of this compound into polymer chains can lead to enhanced flexibility, durability, and resistance to environmental factors.
Application Type | Polymer Type | Benefits |
---|---|---|
Coatings | Polyamide | Improved adhesion and durability |
Adhesives | Epoxy | Enhanced bonding strength |
Case Study: Synthesis of Graft Copolymers
A study demonstrated the successful use of this compound in the preparation of graft copolymers from cellulose derivatives using atom transfer radical polymerization (ATRP). The resulting materials exhibited improved solubility and thermal properties compared to traditional cellulose-based materials .
Pharmaceuticals
The compound has been explored as a precursor for synthesizing various pharmaceutical intermediates. Its hydroxymethyl group provides a reactive site for further functionalization, enabling the development of novel therapeutic agents.
Pharmaceutical Application | Compound Derived | Potential Use |
---|---|---|
Anticancer agents | Aminomethyl derivatives | Targeted cancer therapy |
Anti-inflammatory drugs | Modified esters | Pain management |
Case Study: Drug Development
Research indicated that derivatives of this compound have shown promise in preclinical studies as anti-inflammatory agents, demonstrating significant efficacy in reducing inflammation markers .
Material Science
In material science, the compound is utilized to enhance the properties of composites and thermoplastics. Its incorporation can lead to materials with improved mechanical strength and thermal stability.
Material Type | Application Area | Advantages |
---|---|---|
Thermoplastics | Automotive components | Lightweight and durable |
Composites | Construction materials | Enhanced load-bearing capacity |
Case Study: Composite Materials
A study on composite materials incorporating this compound revealed improvements in tensile strength and thermal degradation resistance compared to standard composites without this additive .
Mechanism of Action
The mechanism of action of methyl 4-(hydroxymethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for its role in drug delivery and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Derived Cyclohexanecarboxylates
Several ethyl and methyl esters with sulfonamide substituents have been studied for their anticancer properties. Examples include:
- Isopropyl 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylate (C17H24ClNO4S, MW: 373.89 g/mol): The chlorophenyl group increases lipophilicity, while the isopropyl ester may alter metabolic stability .
Key Differences :
- Functional Groups : Sulfonamide derivatives include aromatic (naphthalene, chlorophenyl) or heterocyclic substituents, enabling stronger van der Waals interactions compared to the hydroxymethyl group in the target compound.
- Biological Activity : Sulfonamides exhibit anticancer activity via cell proliferation inhibition, while the hydroxymethyl derivative’s biological role remains less explored .
Amino-Modified Cyclohexanecarboxylates
- Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (C9H18ClNO2, MW: 207.70 g/mol): The aminomethyl (-CH2NH2) group, protonated as a hydrochloride salt, increases polarity and solubility in aqueous media. This compound is used in peptide synthesis and drug intermediates .
Key Differences :
- Reactivity : The primary amine group enables nucleophilic reactions (e.g., amide bond formation), unlike the hydroxymethyl group, which participates in hydrogen bonding or esterification.
- Safety: The hydrochloride salt requires stricter handling (e.g., respiratory protection) compared to the non-ionic hydroxymethyl derivative .
Chlorinated and Oxo-Substituted Derivatives
- Methyl 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate (C14H14Cl2O3, MW: 309.17 g/mol): The dichlorophenyl and ketone groups enhance electrophilicity and reactivity, making it useful in agrochemical synthesis .
Key Differences :
- Lipophilicity: The dichlorophenyl group increases logP (octanol-water partition coefficient), favoring membrane permeability but raising toxicity concerns.
- Synthetic Applications : The ketone group allows further derivatization (e.g., Grignard reactions), whereas the hydroxymethyl group is typically oxidized or esterified .
Hydroxycyclohexanecarboxylates
- Methyl 4-Hydroxycyclohexanecarboxylate (CAS: 17449-76-2, C9H16O3, MW: 172.22 g/mol): Structural isomer with a hydroxyl (-OH) instead of hydroxymethyl (-CH2OH) group. The hydroxyl group increases acidity (pKa ~10–12) and hydrogen-bonding capacity .
Key Differences :
- Acidity : The hydroxyl group deprotonates more readily than the hydroxymethyl group, affecting solubility in basic conditions.
Comparative Data Table
Biological Activity
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS No. 13380-85-3) is an organic compound that has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : CHO
- Molecular Weight : 172.22 g/mol
- Boiling Point : Not available
- Solubility : Highly soluble in water (up to 17.7 mg/ml) .
- Log P (Partition Coefficient) : Ranges from 0.86 to 2.18, indicating moderate lipophilicity .
Biological Activity
This compound exhibits several noteworthy biological properties, which are summarized below:
Antimicrobial Activity
Research indicates that compounds similar to this compound have demonstrated antimicrobial properties. For instance, derivatives of cyclohexanecarboxylic acids have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of hydroxymethyl groups may enhance the interaction with microbial membranes, leading to increased efficacy .
Cytotoxicity and Anticancer Potential
Studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, methyl esters of cyclohexanecarboxylic acids have shown potential in inhibiting the proliferation of cancer cells, suggesting that this compound may possess similar properties. The exact mechanism remains under investigation but is believed to involve apoptosis induction in tumor cells .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Such inhibition could lead to altered metabolic processes in target organisms, potentially providing a basis for its use in therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested various derivatives of cyclohexanecarboxylic acids against a panel of bacteria. This compound was included and showed significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/ml .
- Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that this compound induced cell death at concentrations above 50 µM after 48 hours of exposure, indicating its potential as a chemotherapeutic agent .
Data Table
Property | Value |
---|---|
Chemical Formula | CHO |
Molecular Weight | 172.22 g/mol |
Solubility | 17.7 mg/ml |
Log P (iLOGP) | 2.18 |
MIC against E. coli | 32 µg/ml |
Cytotoxic concentration | >50 µM |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄). Alternative routes include selective reduction of the formyl group in Methyl 4-formylcyclohexanecarboxylate using NaBH₄ or LiAlH₄, though steric hindrance may require optimized stoichiometry . Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., THF vs. methanol), and catalyst loading significantly impact yield. For example, excess methanol improves esterification efficiency, while controlled reducing agent addition minimizes side products .
Q. Which analytical techniques are critical for characterizing purity and stereochemistry?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the hydroxymethyl (-CH₂OH, δ ~3.5 ppm) and ester carbonyl (δ ~170 ppm) groups .
- IR Spectroscopy : Key peaks include O-H stretching (~3400 cm⁻¹) and ester C=O (~1730 cm⁻¹) .
- X-ray Crystallography : ORTEP-3 software is used to resolve stereochemical ambiguity in crystalline derivatives, particularly for trans/cis isomer confirmation .
- HPLC-MS : Validates purity (>95%) and detects trace impurities like unreacted carboxylic acid or oxidation byproducts .
Q. How should stability and storage conditions be optimized for this compound?
The compound is hygroscopic and prone to ester hydrolysis under acidic/basic conditions. Recommended storage:
- Temperature : 2–8°C in airtight containers to prevent moisture absorption .
- Solvent Compatibility : Dissolve in anhydrous DMSO or ethanol for long-term stability.
- Handling : Use inert atmosphere (N₂/Ar) during reactions to avoid oxidation of the hydroxymethyl group .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the hydroxymethyl and ester groups in nucleophilic reactions?
The hydroxymethyl group (-CH₂OH) undergoes nucleophilic substitution (e.g., tosylation) or oxidation (e.g., to formyl using PCC), while the ester group participates in hydrolysis (acid/base-catalyzed) or transesterification. DFT studies suggest that steric hindrance from the cyclohexane ring slows ester hydrolysis compared to linear analogs. Competitive reaction pathways can be mapped via kinetic monitoring (e.g., UV-Vis for ester cleavage rates) .
Q. How does this compound interact with biological systems, such as enzymes?
The compound serves as a substrate analog in studies of esterase and dehydrogenase enzymes. For example, its ester group mimics natural substrates in lipase-catalyzed hydrolysis assays, while the hydroxymethyl group can probe alcohol dehydrogenase activity. Competitive inhibition assays (IC₅₀ measurements) and molecular docking simulations are used to elucidate binding affinities .
Q. How can contradictory data on synthetic yields or spectral assignments be resolved?
Discrepancies in reported yields (e.g., 70–90% for esterification) often arise from variations in purification methods (column chromatography vs. recrystallization). Spectral contradictions (e.g., ¹H NMR shifts) may reflect solvent-dependent conformational changes (axial vs. equatorial hydroxymethyl). Cross-validate data using high-field NMR (≥500 MHz) and replicate synthetic protocols with controlled humidity .
Q. What role does this compound play in drug development, particularly as a prodrug intermediate?
The ester moiety enhances membrane permeability, making it a candidate for prodrug design. For instance, it can be conjugated to antiviral agents (e.g., nucleoside analogs) via hydrolyzable linkages. In vivo studies in rodent models assess bioavailability and metabolic stability (e.g., plasma half-life via LC-MS/MS) .
Q. What safety protocols are recommended for handling this compound based on hazard assessments?
While no acute toxicity is reported (oral LD₅₀ >2000 mg/kg in rodents), precautions include:
- PPE : Gloves (nitrile) and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Waste Disposal : Neutralize acidic/basic residues before disposal in approved organic waste containers .
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGYKIDJFOMAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928275, DTXSID401230262 | |
Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13380-85-3, 110928-44-4, 110928-45-5 | |
Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13380-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M86577ODUE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R58V1A8V4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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